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Abstract
Primary Familial Brain Calcification (PFBC) is a rare neurodegenerative disorder characterized

by bilateral calcification of the basal ganglia and other brain regions. While several genes have

been implicated in the autosomal dominant form of the disease, myogenesis-regulating

glycosidase (MYORG) stands as the first and a major genetic cause of autosomal recessive

PFBC.[1][2] Loss-of-function mutations in MYORG lead to extensive brain calcification and a

range of neurological symptoms. This technical guide provides a comprehensive overview of

the current understanding of MYORG variants in pFBC, including a summary of reported

pathogenic variants, detailed experimental methodologies for their identification and

characterization, and a review of the proposed molecular pathways. This document is intended

to serve as a resource for researchers and drug development professionals working to unravel

the mechanisms of and develop therapies for this debilitating disease.

Introduction to MYORG and its Role in pFBC
MYORG (also known as KIAA1161 or NET37) encodes a transmembrane protein localized to

the endoplasmic reticulum and is predominantly expressed in astrocytes.[1][3] It belongs to the

glycosyl hydrolase family 31.[4] The discovery of biallelic mutations in MYORG as a cause of

autosomal recessive PFBC has highlighted the crucial role of astrocytes in preventing brain
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calcification.[1][5] Patients with MYORG-related PFBC typically present with a homogeneous

clinical spectrum, including extensive brain calcification, parkinsonism, dysarthria, and ataxia.

[6] The clinical penetrance in individuals with biallelic MYORG mutations is high, often leading

to a more severe calcification pattern compared to the autosomal dominant forms of the

disease.[7]

Quantitative Data on MYORG Variants and Clinical
Manifestations
The following tables summarize quantitative data from various studies on MYORG variants and

their associated clinical and radiological findings.

Table 1: Frequency of MYORG Variants in pFBC Cohorts

Cohort
Description

Total pFBC
Patients/Famili
es

Patients/Famili
es with
MYORG
Variants

Frequency (%) Citation

Chinese cohort

(autosomal

recessive or

sporadic)

245 patients 6 patients 2.4 [6]

Meta-analysis of

various studies
- -

16.8 (95% CI:

0.0–54.0)
[8]

General PFBC

families
- - 11 [1]

Recessive PFBC

families
- - 50 [1]

Table 2: Summary of Reported Pathogenic MYORG Variants
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Variant Type
Specific
Variant (cDNA
level)

Predicted
Protein
Change

Population/Eth
nicity

Citation

Nonsense c.442C > T p.Q148 Chinese [6]

Nonsense c.972C > A p.Y324 Chinese [6]

Missense c.1969G > C p.G657R Chinese [6]

Missense c.2033C > G p.P678R Chinese [6]

Frameshift

Deletion
c.1233delC p.F411Lfs23 Middle Eastern [4]

In-frame Deletion
c.1060_1062del

GAC
p.D354del Middle Eastern [4]

Homozygous

Missense
c.488G > T p.W163L Not Specified [2]

Homozygous

Nonsense
c.2135G > A p.W712 Not Specified [2]

Table 3: Clinical and Radiological Features in Patients with Biallelic MYORG Mutations
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Feature Finding Citation

Common Neurological

Symptoms

Dysarthria, Parkinsonism, Gait

Disorder, Ataxia, Vertigo
[4][6]

Age of Symptom Onset

Median of 29.5 years (range

21–57 years) in one study

cohort

[4]

Brain Calcification Pattern

Extensive calcification of basal

ganglia, thalamus, cerebellar

lobes, and vermis. Brainstem

calcification can be a

prominent feature.

[4][6]

Total Calcification Score (TCS)

Average TCS of 35.06 (95%

CI: 24.00–46.12) in a meta-

analysis

[8]

Heterozygous Carrier

Phenotype

Often asymptomatic, though

some may show punctate

calcification of the globus

pallidus.[3] About 50% of

heterozygotes may have some

degree of brain calcification.[9]

[3][9]

Experimental Protocols
This section details the key experimental methodologies employed in the study of MYORG

variants in pFBC.

Genetic Analysis
Objective: To identify pathogenic variants in the MYORG gene in patients with pFBC.

Methodology: Whole-Exome Sequencing (WES) followed by Sanger Sequencing Confirmation

DNA Extraction: Genomic DNA is extracted from peripheral blood samples of the proband

and available family members using standard commercial kits.
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Library Preparation and WES:

Genomic DNA is fragmented, and sequencing libraries are prepared using a commercial

exome capture kit (e.g., Agilent SureSelect Human All Exon).

Paired-end sequencing is performed on an Illumina sequencing platform (e.g., HiSeq

2000/2500) to a mean coverage of >100x.[2]

Bioinformatic Analysis:

Sequencing reads are aligned to the human reference genome (e.g., hg19/GRCh37).

Variant calling is performed using a standard bioinformatics pipeline (e.g., GATK).

Variants are annotated using databases such as dbSNP, 1000 Genomes Project, ExAC,

and gnomAD to identify novel and rare variants.[4]

In silico prediction tools (e.g., SIFT, PolyPhen-2, CADD) are used to assess the potential

pathogenicity of missense variants.

Filtering Strategy for Autosomal Recessive Inheritance:

Variants are filtered to identify homozygous or compound heterozygous variants that are

rare (e.g., minor allele frequency < 0.01%) in public databases.

The focus is on variants predicted to be loss-of-function (e.g., nonsense, frameshift,

splice-site).

Sanger Sequencing Confirmation:

Candidate variants identified by WES are validated and tested for segregation within the

family using traditional Sanger sequencing.[4][6]

Primers are designed to amplify the exon containing the variant of interest from the

genomic DNA of the proband and family members.

The PCR products are sequenced, and the results are analyzed to confirm the presence

of the variant and its inheritance pattern.
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Gene Expression Analysis
Objective: To determine the cellular localization of MYORG expression in the brain.

Methodology: In Situ Hybridization

Tissue Preparation: Brain tissue sections from animal models (e.g., mice) are prepared and

fixed.

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe specific for Myorg mRNA

is synthesized.

Hybridization: The labeled probe is hybridized to the prepared brain tissue sections.

Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an

enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction, revealing the

location of the mRNA.

Co-localization with Cell-Type Specific Markers: To identify the specific cell type expressing

Myorg, immunohistochemistry for cell-specific markers (e.g., S100β for astrocytes) can be

performed on the same or adjacent sections.[1]

Signaling Pathways and Experimental Workflows
The precise molecular function of MYORG and the exact pathway leading to brain calcification

upon its loss of function are still under investigation. However, several hypotheses and

connections have been proposed.

Proposed MYORG-Related Pathophysiological Pathway
Phylogenetic profiling analyses suggest a functional relationship between MYORG and

proteins involved in ion homeostasis and calcium channel activity.[4] Furthermore, a potential

link to the PDGFRβ signaling pathway, which is implicated in autosomal dominant pFBC, has

been suggested.[4] A loss of MYORG function in astrocytes is thought to be a key initiating

event.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15135574?utm_src=pdf-custom-synthesis
https://english.cas.cn/newsroom/archive/research_archive/rp2018/201806/t20180615_194207.shtml
https://pmc.ncbi.nlm.nih.gov/articles/PMC11342542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11342542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11342542/
https://pubmed.ncbi.nlm.nih.gov/31440850/
https://pubmed.ncbi.nlm.nih.gov/31440850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331209/
https://pubmed.ncbi.nlm.nih.gov/29910000/
https://pubmed.ncbi.nlm.nih.gov/29910000/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.732389/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.732389/full
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2023.1110227/full
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2023.1110227/full
https://www.eneuro.org/content/12/6/ENEURO.0058-25.2025
https://www.eneuro.org/content/12/6/ENEURO.0058-25.2025
https://www.ncbi.nlm.nih.gov/books/NBK1421/
https://www.ncbi.nlm.nih.gov/books/NBK1421/
https://www.benchchem.com/product/b15135574#myorg-gene-variants-in-autosomal-recessive-pfbc
https://www.benchchem.com/product/b15135574#myorg-gene-variants-in-autosomal-recessive-pfbc
https://www.benchchem.com/product/b15135574#myorg-gene-variants-in-autosomal-recessive-pfbc
https://www.benchchem.com/product/b15135574#myorg-gene-variants-in-autosomal-recessive-pfbc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15135574?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

